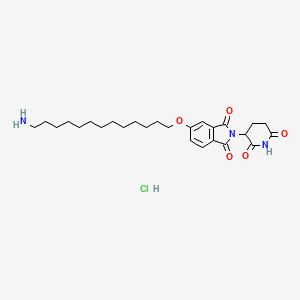
Thalidomide-5-O-C13-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-O-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. This derivative is specifically designed as a cereblon ligand, facilitating the recruitment of CRBN protein. It is used in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C13-NH2 (hydrochloride) involves the modification of thalidomide to introduce a linker and an amine group. The process typically includes:
Thalidomide Activation: Thalidomide is activated by reacting with a suitable reagent to introduce a reactive group.
Linker Attachment: A linker molecule is attached to the activated thalidomide.
Amine Introduction: The linker-thalidomide conjugate is then reacted with an amine to introduce the NH2 group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility
Industrial Production Methods: Industrial production methods for Thalidomide-5-O-C13-NH2 (hydrochloride) follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: Thalidomide-5-O-C13-NH2 (hydrochloride) can undergo oxidation reactions, particularly at the amine group.
Reduction: The compound can be reduced to modify the functional groups attached to the thalidomide core.
Substitution: Various substitution reactions can occur, especially at the linker and amine groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents
Major Products:
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the linker and amine groups.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Thalidomide-5-O-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new therapeutic agents and drug discovery
Mechanism of Action
Thalidomide-5-O-C13-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding recruits the target protein to the complex, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Thalidomide: The parent compound, used historically as a sedative and for treating morning sickness.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects, used in the treatment of multiple myeloma.
Pomalidomide: Another derivative with similar applications to lenalidomide but with different pharmacokinetic properties
Uniqueness: Thalidomide-5-O-C13-NH2 (hydrochloride) is unique due to its specific design for use in PROTACs, enabling targeted protein degradation. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C26H38ClN3O5 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
5-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H37N3O5.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-34-19-12-13-20-21(18-19)26(33)29(25(20)32)22-14-15-23(30)28-24(22)31;/h12-13,18,22H,1-11,14-17,27H2,(H,28,30,31);1H |
InChI Key |
OKOWXHFKZIMFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















